molecular formula C8H12N2 B1348528 3,4-Dimethylbenzene-1,2-diamine CAS No. 41927-01-9

3,4-Dimethylbenzene-1,2-diamine

Cat. No. B1348528
CAS RN: 41927-01-9
M. Wt: 136.19 g/mol
InChI Key: MHQULXYNBKWNDF-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzene-1,2-diamine, also known as 3,4-Dimethyl-o-phenylenediamine, is an organic compound with the molecular formula C8H12N2 . It has a molecular weight of 136.198 g/mol . This compound is part of a collection of rare and unique chemicals often used by early discovery researchers .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethylbenzene-1,2-diamine consists of a benzene ring with two methyl groups (CH3) attached at the 3rd and 4th positions and two amine groups (NH2) attached at the 1st and 2nd positions .


Physical And Chemical Properties Analysis

3,4-Dimethylbenzene-1,2-diamine has a molecular weight of 136.19 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

3,4-Dimethylbenzene-1,2-diamine: A Comprehensive Analysis

Pharmaceutical Research: 3,4-Dimethylbenzene-1,2-diamine hydrochloride is a specialized chemical compound with potential applications in pharmaceutical research. Its unique molecular structure may be valuable for the synthesis of various pharmaceuticals .

Transition Metal Complexes: This compound is employed in the preparation of transition metal complexes, which are central to many catalytic processes in industrial chemistry and have significant implications in synthetic organic chemistry .

Quinoxalinones Synthesis: Quinoxalinones are heterocyclic compounds that have various biological activities. 3,4-Dimethylbenzene-1,2-diamine can be used in the synthesis of these compounds .

Material Science: The detailed properties and potential applications of 3,4-Dimethylbenzene-1,2-diamine in material science are not explicitly mentioned in the search results. However, compounds like this often play a role in the development of new materials with specific properties.

Specialty Chemicals: This compound has been highlighted for its diverse applications in various industries, including specialty chemicals . Specialty chemicals are often used for their performance or function and can include a wide range of products.

Safety And Hazards

The safety data sheet for 3,4-Dimethylbenzene-1,2-diamine indicates that it is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

3,4-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-3-4-7(9)8(10)6(5)2/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQULXYNBKWNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334544
Record name 3,4-dimethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylbenzene-1,2-diamine

CAS RN

41927-01-9
Record name 3,4-dimethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylbenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2,3-dimethyl-6-nitroaniline (83 g, 500 mmol) in methanol (1000 mL) was hydrogenated (H2, 50 psi) over Raney Nickel (5 g). On completion, the reaction mixture was filtered, and the mother liquor was evaporated to dryness to give a dark solid as the product.
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
1000 mL
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solvent
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 125 mL round bottom flask 2.20 g of 2,3-dimethyl-6-nitro-aniline (13.2 mmol) was added. Then 15 mL of ethanol was added to the flask followed by the addition of 4 mL of 20 wt % NaOH in water. Then 2.0 g of zinc dust was added to the flask. The flask was fitted with a condenser and was left to reflux with stirring. After about 0.5 hours the mixture became very pale-brown. After refluxing for 18 hours the mixture was filtered hot to give a pale filtrate which quickly became dark red. C8H12N2, fw=136.19. Yield 1.78 g, 98.7%. Mp: 60° C. (melt). 1H NMR (300 MHz, CDCl3): δ 6.54 (s, 2H), 3.46 (br s, 2H), 3.21 (br s, 2H), 2.22 (s, 3H), 2.11 (s, 3H). Rf=0.68 (ethyl acetate/silica).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ethyl acetate silica
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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